REACTION_CXSMILES
|
[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[Cl:7][CH2:8][CH2:9]O.OS(O)(=O)=O.O>C1(C)C=CC=CC=1>[C:1]([O:6][CH2:9][CH2:8][Cl:7])(=[O:5])[CH:2]([CH3:4])[OH:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C)(=O)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
670 mL
|
Type
|
reactant
|
Smiles
|
ClCCO
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was collected in a Dean-Stark trap
|
Type
|
ADDITION
|
Details
|
diluted with ethyl ether
|
Type
|
WASH
|
Details
|
washed with a NaHCO3 /NaCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with MgSO4, solvent
|
Type
|
CUSTOM
|
Details
|
was removed under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled at 10 mm Hg
|
Type
|
CUSTOM
|
Details
|
A fraction recovered at 95°-100° C./10 mm Hg
|
Type
|
DISTILLATION
|
Details
|
was redistilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(O)C)(=O)OCCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.7 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |